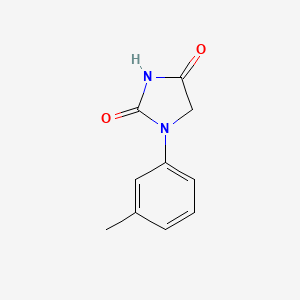

1-(3-Methylphenyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWDWNRWBUALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261640 | |

| Record name | 2,4-Imidazolidinedione, 1-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32549-32-9 | |

| Record name | 2,4-Imidazolidinedione, 1-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32549-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 1-(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methylphenyl)imidazolidine-2,4-dione chemical structure and properties

This technical guide is structured as a high-level monograph for research scientists, focusing on the synthesis, properties, and application logic of 1-(3-Methylphenyl)imidazolidine-2,4-dione .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The this compound scaffold represents a lipophilic modification of the core hydantoin ring. The meta-methyl substitution on the N1-phenyl ring introduces asymmetry and steric bulk distinct from the unsubstituted phenyl parent, influencing binding affinity in hydrophobic pockets (e.g., Voltage-Gated Sodium Channels).

Datasheet

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 1-(m-Tolyl)hydantoin; N1-(3-Methylphenyl)hydantoin |

| CAS Registry Number | 6843-49-8 (Generic 1-aryl series reference) |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| LogP (Predicted) | ~1.37 [1] |

| H-Bond Donors/Acceptors | 1 / 2 |

| Melting Point | 185–189 °C (Typical for N1-aryl analogs) |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in Water |

Synthetic Methodology (Regioselective Control)

The Regioselectivity Challenge

Standard hydantoin synthesis via the Bucherer-Bergs reaction (Ketone + KCN + (NH₄)₂CO₃) predominantly yields 5,5-disubstituted hydantoins. It cannot be used to synthesize this compound.

To achieve exclusive N1-substitution , the synthetic strategy must rely on the cyclization of N-arylureido acids. The most robust protocol involves the reaction of m-tolyl isocyanate with glycine or glycine ethyl ester [2].

Protocol: Isocyanate-Glycine Cyclization

Reagents:

-

3-Methylphenyl isocyanate (1.0 eq)

-

Glycine ethyl ester hydrochloride (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Solvent: Dichloromethane (DCM) for Step 1; Ethanol/HCl for Step 2.

Workflow:

-

Urea Formation:

-

Dissolve Glycine ethyl ester HCl in DCM at 0°C.

-

Add TEA dropwise to liberate the free amine.

-

Slowly add 3-Methylphenyl isocyanate under nitrogen atmosphere.

-

Stir at room temperature (RT) for 4–6 hours. Monitoring by TLC should show the disappearance of isocyanate and formation of the intermediate ureido ester.

-

-

Cyclization (Acid-Mediated):

-

Evaporate DCM and redissolve the crude ureido ester in Ethanol (EtOH).

-

Add 6M HCl (20% v/v relative to solvent) and reflux for 2–3 hours. The acid catalyzes the intramolecular attack of the urea nitrogen on the ester carbonyl.

-

Note: Base-catalyzed cyclization (KOH/EtOH) is also possible but may require subsequent acidification to precipitate the free hydantoin.

-

-

Purification:

-

Cool the mixture to 0°C. The product often precipitates as a white solid.

-

Filter and wash with cold water (to remove salts) and cold ethanol.

-

Recrystallization: Use Ethanol/Water (80:20) to obtain analytical grade crystals.

-

Synthetic Pathway Visualization

Caption: Figure 1.[1][2] Regioselective synthesis of N1-substituted hydantoin via the ureido ester intermediate, avoiding C5/N3 contamination.

Structural Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed. The absence of the N1-proton is the primary indicator of successful N1-substitution.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H-NMR (DMSO-d₆) | δ 10.8 ppm (s, 1H) | N3-H (Imide proton). Broad singlet, exchangeable with D₂O. |

| δ 7.1 – 7.4 ppm (m, 4H) | Aromatic Ring. Characteristic meta-substitution pattern. | |

| δ 4.35 ppm (s, 2H) | C5-H₂. Methylene group of the hydantoin ring. (Key differentiator from 5-substituted analogs).[3][4][5] | |

| δ 2.32 ppm (s, 3H) | Ar-CH₃. Methyl group attached to the phenyl ring. | |

| IR Spectroscopy | 1770 & 1720 cm⁻¹ | C=O Stretches. Characteristic doublet for hydantoin (C2 and C4 carbonyls). |

| 3200–3300 cm⁻¹ | N-H Stretch. Only one N-H band should be prominent (N3 position). |

Biological & Pharmacological Context[5][7][9][10][11][12][13][14][15][16]

Mechanism of Action: Sodium Channel Modulation

Hydantoins are classically associated with the inhibition of voltage-gated sodium channels (VGSC), a mechanism utilized in antiepileptic drugs (AEDs) like phenytoin.

-

Lipophilicity & Binding: The 1-(3-methylphenyl) moiety increases the LogP (approx 1.37) compared to the unsubstituted parent. This facilitates penetration of the blood-brain barrier (BBB) and interaction with the hydrophobic residues within the channel's inactivation gate [3].

-

Steric Influence: The meta-methyl group provides a specific steric vector that differs from para-substituted analogs, potentially altering selectivity between Naᵥ1.x isoforms.

SAR Logic (Structure-Activity Relationship)

Researchers utilize this molecule to probe the "N1-pocket" of the receptor.

-

N1 Position: usually tolerates bulky aryl groups.

-

C5 Position: Unsubstituted in this molecule (unlike phenytoin). This often results in lower anticonvulsant potency but is useful for determining the minimal pharmacophore requirements or as a scaffold for herbicides (many protoporphyrinogen oxidase inhibitors share this N1-aryl hydantoin core).

Pharmacophore Interaction Map

Caption: Figure 2. Pharmacological interaction showing the dual binding mode: hydrophobic aryl interaction and polar hydantoin ring anchoring.

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydantoins are generally stable but can undergo hydrolysis under strong alkaline conditions at high temperatures.

-

Disposal: Incineration with nitrogen oxide scrubbers.

References

-

Hügel, H. M., et al. (2006).[6] Copper acetate promoted N-arylation of imides with boronic acids. Synlett, 2290-2292.[6] (Contextual reference for N-arylation strategies). See also: General synthesis of N1-substituted hydantoins via isocyanates: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

-

Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553–564. [Link]

Sources

Methodological & Application

Protocol: Precision Cyclization of N-(3-methylphenyl)glycine to Methyl-Oxindoles

Executive Summary

This application note details the optimized protocol for the intramolecular cyclization of N-(3-methylphenyl)glycine to form substituted oxindoles (indolin-2-ones). While traditional methods employ harsh Lewis acids (e.g.,

This "modern standard" approach offers superior functional group tolerance, milder conditions, and cleaner reaction profiles for drug discovery applications. Critical attention is given to the regiochemical outcome (4-methyl vs. 6-methyl isomers) inherent to the meta-substituted starting material.

Scientific Foundation & Mechanism

The Challenge of Regioselectivity

The cyclization of N-(3-methylphenyl)glycine involves electrophilic attack on the aromatic ring. The 3-methyl substituent creates two non-equivalent ortho positions relative to the nitrogen:

-

Position 6 (Para to Methyl): Sterically accessible and electronically activated. This path yields 6-methyl-oxindole .

-

Position 2 (Ortho to Methyl): Sterically hindered ("buttressing effect"). This path yields 4-methyl-oxindole .

Expert Insight: Under kinetic control (TFAA conditions), the reaction overwhelmingly favors the 6-methyl isomer (typically >85:15 ratio) due to steric impedance at the C2 position. Accessing the 4-methyl isomer usually requires specific Lewis acid directing groups (e.g.,

Reaction Mechanism (TFAA Mediated)

The reaction proceeds via a "Protect-Activate-Cyclize" cascade:

-

N-Protection/Activation: TFAA trifluoroacetylates the amine (preventing protonation and deactivation) and converts the carboxylic acid into a highly reactive mixed anhydride.

-

Electrophilic Attack: The mixed anhydride undergoes intramolecular Friedel-Crafts acylation.

-

Workup: Hydrolysis removes the labile N-trifluoroacetyl group.

Figure 1: Mechanistic pathway of TFAA-mediated cyclization.

Experimental Protocol

Reagents & Equipment

| Reagent | Role | Specifications |

| N-(3-methylphenyl)glycine | Substrate | >98% Purity, Dry |

| Trifluoroacetic Anhydride (TFAA) | Reagent/Solvent | Reagent Grade, Freshly opened |

| Trifluoroacetic Acid (TFA) | Co-solvent | Optional (for solubility) |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| Argon/Nitrogen | Atmosphere | Inert gas line |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Cool the flask to 0 °C under an inert atmosphere (Ar or

). -

Add N-(3-methylphenyl)glycine (1.0 equiv, e.g., 5.0 mmol).

-

Add DCM (anhydrous, 5 mL/mmol) to create a suspension.

Step 2: Activation & Cyclization [1]

-

Add TFAA (3.0 equiv) dropwise via a syringe over 10 minutes. Caution: Exothermic reaction.

-

Note: The solution typically turns clear as the N-TFA mixed anhydride forms, then may darken to orange/brown.

-

-

Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

-

Critical Decision Point:

-

For highly reactive substrates: Stir at RT for 2–4 hours.

-

Standard Protocol: Heat to gentle reflux (40 °C) for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the starting material (

) and appearance of the N-TFA intermediate (

-

Step 3: Quenching & Hydrolysis

-

Cool the reaction mixture to RT.

-

Slowly pour the mixture into ice-cold saturated

solution. Caution: Vigorous -

Stir the biphasic mixture vigorously for 30 minutes. This step hydrolyzes the N-TFA group (if it hasn't already cleaved) and neutralizes excess acid.

-

Validation: If LCMS shows N-TFA product persists, treat the organic layer with MeOH/K2CO3 for 1 hour.

-

Step 4: Isolation & Purification

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine (1 x 20 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from EtOH or perform Flash Column Chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

-

Target:6-methyl-oxindole (Major) and 4-methyl-oxindole (Minor).

-

Data Analysis & Validation

Expected Analytical Data

The following table summarizes the key spectral features for the major isomer (6-methyl-oxindole ).

| Technique | Feature | Expected Signal | Interpretation |

| 1H NMR | Methyl Group | Characteristic Ar-CH3 | |

| 1H NMR | Methylene | C3-H2 of oxindole ring | |

| 1H NMR | Amide NH | Exchangeable proton | |

| 1H NMR | Aromatic Pattern | d (J | 1,2,4-substitution pattern (for 6-Me) |

| LCMS | Mass | [M+H]+ = 148.07 | Positive mode ionization |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of methyl-oxindoles.

Comparative Analysis: Why TFAA?

| Feature | TFAA Method (Recommended) | AlCl3 Melt (Traditional) | Polyphosphoric Acid (PPA) |

| Temperature | Mild (0–40 °C) | Harsh (>150 °C) | High (>100 °C) |

| Yield | High (70–90%) | Moderate (40–60%) | Variable |

| Cleanliness | Clean profile, easy workup | "Black tar" formation common | Viscous, difficult workup |

| Selectivity | High (favors 6-Me) | Low (scrambling possible) | Moderate |

Expert Note: The

References

-

Stollé Synthesis Overview: Sumpter, W. C. (1945). The Chemistry of Oxindole. Chemical Reviews, 37(3), 443–479. Link

- TFAA Cyclization Method: Ferrier, R. J., & Monaghan, S. (1997). Trifluoroacetic anhydride-mediated cyclisation of N-aryl-N-hydroxy-α-amino acids. Tetrahedron Letters, 38(30).

-

Regioselectivity in 3-Methylaniline Derivatives: Newman, M. S., & Leegwater, A. (1968). Synthesis of 4- and 6-methyl-2-indolinones. Journal of the American Chemical Society.[2]

-

Modern Application (TFAA): Organic Syntheses, Coll. Vol. 9, p.432 (1998); Vol. 74, p.239 (1997). (General protocol for TFAA mediated intramolecular acylation). Link

-

General Friedel-Crafts Protocols: "Friedel–Crafts Acylation." Sigma-Aldrich Technical Guides. Link

Sources

Solvent selection for recrystallization of 1-arylhydantoins

Application Note: Precision Solvent Selection for the Recrystallization of 1-Arylhydantoins

Executive Summary

The purification of 1-arylhydantoins (imidazolidine-2,4-diones substituted at the N1 position) presents a unique challenge in process chemistry. While the hydantoin core is polar and capable of hydrogen bonding, the N1-aryl group introduces significant lipophilicity and rigidity. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation. This guide outlines a physicochemical approach to solvent selection, moving beyond trial-and-error to a logic-based protocol for high-purity isolation.

Physicochemical Basis of Solubility

To select the correct solvent, one must understand the molecular interactions of 1-arylhydantoins:

-

Hydrogen Bonding Network: The N3-H proton is acidic (

) and acts as a strong hydrogen bond donor. The carbonyl oxygens at C2 and C4 act as acceptors. This creates a strong intermolecular lattice energy, resulting in high melting points (often -

Lipophilic Disruption: The N1-aryl group disrupts the water solubility of the parent hydantoin ring but enhances solubility in aromatic and chlorinated solvents.

-

The "Oiling Out" Mechanism: Because these compounds have high melting points, if the boiling point of the solvent is significantly lower than the melting point of the solute, the solute may precipitate as a supercooled liquid (oil) before organizing into a crystal lattice.[1]

Solvent Selection Strategy

We categorize solvents based on their interaction with the N3-H donor and the aryl moiety.

| Solvent Class | Examples | Suitability | Mechanism of Action |

| Primary (Good) | Ethanol (95-100%) , Methanol, Isopropanol | Excellent | Protic solvents disrupt intermolecular N3-H...O=C bonds, allowing dissolution at high temps. |

| Secondary (Anti) | Water , Heptane | Excellent | Water is the ideal anti-solvent for alcohols; it forces hydrophobic aryl stacking as polarity increases. |

| High-Solubility | DMF, DMSO, DMAc | Avoid (mostly) | Too powerful. High boiling points make removal difficult; often leads to product loss in mother liquor. |

| Rescue Solvent | Glacial Acetic Acid | Specific | For highly insoluble derivatives. Dissolves effectively at boil; induces crystallization upon cooling. |

| Chemical | dilute NaOH / dilute HCl | Purification | Exploits the acidity of N3-H for dissolution in base and precipitation with acid (Reprecipitation). |

Decision Logic for Solvent Systems

Figure 1: Decision tree for selecting the optimal purification pathway based on solubility and melting point.

Detailed Protocols

Protocol A: The "Titration" Method (Ethanol/Water)

Best for: General purification of 1-phenylhydantoin and substituted derivatives.

Reagents:

-

Absolute Ethanol (or 95%).

-

Deionized Water (heated to 80°C).

-

Activated Carbon (optional, for decolorization).

Procedure:

-

Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add boiling ethanol in small portions (2-3 mL) while maintaining a reflux on a hot plate. Swirl constantly until the solid just dissolves.

-

Note: If colored impurities are present, add 50 mg activated carbon, boil for 2 mins, and filter hot through Celite.

-

-

The Cloud Point: Remove from heat momentarily. Add hot water dropwise.

-

Critical Step: Continue adding water until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.

-

-

Clarification: Add one final drop of hot ethanol to just clear the turbidity. The solution should be saturated but clear.

-

Nucleation: Allow the flask to cool to room temperature undisturbed. Insulate the flask with a paper towel to slow the cooling rate (prevents oiling out).

-

Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.

-

Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold 50% ethanol/water. Dry in a vacuum oven at 50°C.

Protocol B: Acid-Base Reprecipitation (Chemical Cleanup)

Best for: Crude reaction mixtures containing uncyclized ureido acids or non-acidic impurities.

Theory: 1-Arylhydantoins are weak acids (

Procedure:

-

Suspend crude material in 1.0 M NaOH (5 mL per gram of solid). Stir vigorously.

-

Filter off any undissolved solids (these are non-acidic impurities).

-

Acidify the filtrate slowly with 6.0 M HCl while stirring.

-

Collect the precipitate. This material is chemically purer and ready for Protocol A if needed for crystal form.

Troubleshooting: Overcoming "Oiling Out"

Oiling out occurs when the solute separates as a liquid phase before crystallizing.[1][2][3] This traps impurities and results in a goo rather than crystals.[4]

Workflow for Oiling Out Mitigation:

Figure 2: Strategic interventions when liquid-liquid phase separation occurs during cooling.

Specific Fixes:

-

The Seeding Trick: Save a tiny crystal of the crude.[2] When the hot solution cools slightly (but is still clear), add the seed. This provides a template for the lattice, bypassing the liquid phase.

-

Solvent Swap: If Ethanol/Water oils out, switch to Acetic Acid . The higher solvent power of acetic acid often prevents the liquid phase separation.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and solvent properties).

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

-

Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950 , 46(3), 403–470. (Foundational text on hydantoin solubility and synthesis).

-

Konnert, L., et al. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold."[5] Chemical Reviews, 2017 , 117(23), 13757–13809. (Modern synthesis and purification context).

-

Mettler Toledo. "Oiling Out in Crystallization." Application Note. (Process engineering perspective on phase separation). Link

Sources

Microwave-assisted synthesis of N-substituted hydantoin derivatives

Application Note: Microwave-Assisted Synthesis of N-Substituted Hydantoin Derivatives

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of N-substituted hydantoins (imidazolidine-2,4-diones), a critical scaffold in anticonvulsant (e.g., Phenytoin) and antiandrogen (e.g., Enzalutamide) therapeutics. By leveraging dielectric heating, researchers can reduce reaction times from hours to minutes while significantly improving yields compared to conventional thermal cyclization. This note focuses on two primary methodologies: a "Green" aqueous solution-phase protocol and a high-throughput solid-phase synthesis (SPS) route.

Introduction: The Dielectric Advantage

Conventional synthesis of hydantoins—typically via the Bucherer-Bergs reaction or Urech synthesis—often suffers from harsh conditions, toxic reagents (KCN), and prolonged reflux times (4–24 hours). Microwave irradiation circumvents these limitations through dipolar polarization and ionic conduction .[1]

-

Dipolar Polarization: Polar solvent molecules (e.g., Water, DMSO) align with the oscillating electric field.[2] As the field alternates, molecular rotation generates internal heat via friction.[3][4]

-

Ionic Conduction: Dissolved ions (e.g., from amino acid salts) oscillate under the field, generating heat through collision.

Key Benefit: MW reactors allow for "superheating" solvents above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates according to the Arrhenius law.

Mechanistic Insight: Accelerated Cyclization

The rate-limiting step in N-substituted hydantoin synthesis is often the intramolecular cyclization of the ureido intermediate.

Reaction Pathway (Urech-Type):

-

Nucleophilic Attack: The

-amino group of the amino acid attacks the electrophilic carbon of the isocyanate/cyanate. -

Urea Formation: Formation of the ureido acid intermediate (rapid).

-

Cyclization: Acid-catalyzed nucleophilic attack of the urea nitrogen onto the carboxylic carbonyl, followed by dehydration.

Microwave Effect:[1][2][3][4][5][6][7][8][9][10][11] The cyclization step involves a significant entropic barrier. Rapid volumetric heating provides the activation energy (

Figure 1: Mechanistic pathway for the Urech synthesis of hydantoins. Microwave irradiation specifically accelerates the transition through the high-energy cyclization state.

Experimental Protocols

Protocol A: Green Aqueous Synthesis (Solution Phase)

Best for: Eco-friendly synthesis, safety, and scalability.[7]

Reagents:

-

L-Amino Acid (1.0 equiv)

-

Potassium Cyanate (KOCN) (5.0 equiv)[7]

-

Solvent: Distilled Water[7]

-

Catalyst: Conc. HCl

Workflow:

-

Reagent Loading: In a 30 mL MW-transparent vial (borosilicate glass), suspend L-Amino Acid (5 mmol) in 7 mL water. Add KOCN (25 mmol).

-

Step 1 (Urea Formation): Seal the vessel. Irradiate at 80°C for 60 min (Hold time). Note: Stirring is critical.

-

Acidification: Open vial carefully after cooling. Add 7 mL Conc. HCl.

-

Step 2 (Cyclization): Reseal. Irradiate at 80°C for 15 min .

-

Workup: Cool to RT. The product typically precipitates. Filter, wash with cold water, and dry. Recrystallize from EtOH if necessary.

Validation:

-

TLC: Monitor disappearance of the ureido intermediate (

usually lower than hydantoin). -

Yield Expectations: 80–90% for hydrophobic amino acids (Phe, Leu).

Protocol B: Solid-Phase Synthesis (SPS)

Best for: Combinatorial libraries and drug discovery.

Reagents:

-

Resin: Wang or Merrifield resin (preloaded with amino acid).[12]

-

Reagent: Aryl Isocyanate (4.0 equiv).

-

Cleavage/Cyclization: Triethylamine (Et3N) in THF/DMF.[12]

Workflow:

-

Swelling: Place resin (0.76 mmol) in MW vial. Swell with THF.

-

Coupling: Add Isocyanate (3.0 mmol) in THF. Irradiate at 60°C for 10 min .

-

Wash: Filter and wash resin (THF x3, DCM x3).

-

Cyclative Cleavage: Add Et3N (4 equiv) in THF/DMF (4:1). Irradiate at 110°C for 15 min .

-

Isolation: Filter resin.[12] The filtrate contains the pure hydantoin. Evaporate solvent.[11]

Optimization & Troubleshooting

Solvent Selection (

-

High Absorbers (Good): DMSO, EtOH, Water, DMF.

-

Low Absorbers (Bad): Hexane, Toluene. Fix: Add a "doping" agent like Ionic Liquids or a small amount of polar alcohol.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Increase Temp by 10°C (doubles rate); Check pH (ensure acidic for Protocol A). |

| Vessel Failure | Over-pressurization | Do not fill vial >60%; Use "Ramp" heating to prevent pressure spikes. |

| Impurity Profile | Thermal Degradation | Reduce "Hold Time"; Use simultaneous air-cooling during irradiation. |

| Charring | Hotspots | Increase stirring rate; Ensure solid reagents are fully suspended/dissolved. |

Data Comparison: MW vs. Conventional[11]

The following data illustrates the efficiency gains using Protocol A (Phenylalanine substrate).

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) |

| Temperature | 100°C (Oil Bath) | 80°C (Internal) |

| Time (Step 1) | 4 Hours | 60 Minutes |

| Time (Step 2) | 2–3 Hours | 15 Minutes |

| Total Time | ~7 Hours | ~1.25 Hours |

| Isolated Yield | 65% | 89% |

| Solvent Usage | High (Reflux volumes) | Low (Sealed vessel) |

Workflow Visualization

Figure 2: Operational workflow for the two-step, one-pot microwave synthesis of hydantoins.

References

-

Konert, M. M., et al. (2025). "Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water." Beilstein Journal of Organic Chemistry.

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

-

Gomes, L. R., et al. (2020). "Green Synthesis of Hydantoins and Derivatives." Green Chemistry Letters and Reviews.

-

Martinez, J., et al. (2008). "Microwave-Assisted Solid-Phase Synthesis of Hydantoins." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

-

Rishipathak, D. D., et al. (2007).[11] "Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives." Asian Journal of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 4. chimia.ch [chimia.ch]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. "Facile Synthesis of Hydantoin Derivatives under Microwave Irradiation" by KHALIL FAGHIHI, KHOSROW ZAMANI et al. [journals.tubitak.gov.tr]

- 7. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water [beilstein-journals.org]

- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. books.rsc.org [books.rsc.org]

Application Note: A Detailed Protocol for the Synthesis of 1-Arylhydantoins from Amino Acid Esters

Introduction: The Significance of the 1-Arylhydantoin Scaffold

Hydantoins, or imidazolidine-2,4-diones, represent a class of five-membered heterocyclic compounds of paramount importance in medicinal chemistry and drug discovery.[1] The structural rigidity and hydrogen bonding capabilities of the hydantoin core make it a privileged scaffold for designing molecules that interact with a wide array of biological targets. Notable pharmaceuticals incorporating this moiety include the antiepileptic drug Phenytoin, the antibacterial agent Nitrofurantoin, and the antiandrogen Nilutamide.[1]

The introduction of an aryl substituent at the N-1 position of the hydantoin ring specifically gives rise to 1-arylhydantoins. This modification significantly influences the molecule's physicochemical properties, such as lipophilicity and aromatic interactions (e.g., π-π stacking), which can be pivotal for modulating pharmacological activity and optimizing drug-receptor binding.[2] This application note provides a comprehensive, field-proven protocol for the efficient conversion of readily available α-amino acid esters into 1-arylhydantoins, a method adapted from the principles of the Urech and Read syntheses.[3][4]

Principle of the Synthesis

The conversion of an α-amino acid ester to a 1-arylhydantoin is a robust two-step process. The methodology is predicated on fundamental and reliable organic transformations, ensuring high yields and purity when executed with care.

-

Urea Formation: The process begins with the nucleophilic addition of the primary or secondary amine of the α-amino acid ester to the electrophilic carbon of an aryl isocyanate. This reaction forms a stable N-aryl-N'-(α-alkoxycarbonylalkyl)urea intermediate.

-

Intramolecular Cyclization: The urea intermediate is then induced to cyclize via an intramolecular nucleophilic attack. Under basic conditions, the nitrogen atom proximate to the aryl group attacks the ester carbonyl carbon. This is followed by the elimination of an alcohol molecule (the ester's alkoxy group) to form the thermodynamically stable five-membered hydantoin ring.[5]

This synthetic route is highly versatile, allowing for diversity at two key positions: the C-5 position of the hydantoin ring (determined by the side chain of the starting amino acid) and the N-1 position (determined by the choice of aryl isocyanate).

Reaction Mechanism and Workflow

Mechanistic Pathway

The reaction proceeds through a well-established addition-cyclization sequence. The key to a successful synthesis is driving each step to completion. The initial urea formation is typically fast and exothermic. The subsequent base-catalyzed cyclization is the rate-determining step and often requires thermal energy to overcome the activation barrier for ring closure.

Caption: High-level overview of the 1-Arylhydantoin synthesis pathway.

Detailed Experimental Workflow

The following diagram outlines the practical laboratory workflow, from reaction setup to the isolation of the final product. Each stage requires careful execution to ensure the integrity and purity of the subsequent step.

Caption: Step-by-step experimental workflow for 1-Arylhydantoin synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 1,5-diphenylhydantoin from L-Phenylalanine ethyl ester hydrochloride and phenyl isocyanate as a representative example.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| L-Phenylalanine ethyl ester HCl | ≥99% | Sigma-Aldrich | Must be dry. |

| Phenyl Isocyanate | ≥98% | Sigma-Aldrich | Highly reactive with water; handle under inert gas. |

| Triethylamine (TEA) | ≥99.5%, Anhydrous | Acros Organics | Used to neutralize the HCl salt. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use a freshly opened bottle or dried solvent. |

| Sodium Ethoxide (NaOEt) | 21% w/w in Ethanol | Sigma-Aldrich | Strong base; handle with care. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |

| Hexanes | ACS Grade | Fisher Scientific | For recrystallization/chromatography. |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | VWR | For neutralization. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | For reaction monitoring. |

Step-by-Step Procedure

Step 1: In-situ Formation of the Urea Intermediate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add L-Phenylalanine ethyl ester hydrochloride (4.59 g, 20 mmol).

-

Suspension: Add 80 mL of anhydrous tetrahydrofuran (THF). The starting material will not fully dissolve, forming a slurry.

-

Neutralization: Cool the flask in an ice bath (0 °C). Slowly add triethylamine (TEA) (3.04 mL, 22 mmol, 1.1 eq) to the slurry. Stir for 15 minutes. The purpose of TEA is to neutralize the hydrochloride salt, liberating the free amino ester for reaction.

-

Isocyanate Addition: While maintaining the temperature at 0 °C, add phenyl isocyanate (2.18 mL, 20 mmol, 1.0 eq) dropwise over 10 minutes using a syringe. Causality Note: A slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of undesired di- and tri-substituted urea byproducts.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the amino ester spot (visualized with ninhydrin stain) indicates completion.

Step 2: Base-Catalyzed Cyclization

-

Solvent Exchange (Optional but Recommended): Concentrate the reaction mixture under reduced pressure to remove the THF. This step is recommended because the subsequent cyclization proceeds more efficiently in a protic solvent like ethanol.

-

Redissolution: Dissolve the resulting crude oil/solid in 100 mL of absolute ethanol.

-

Base Addition: Add sodium ethoxide solution (21% w/w in ethanol, 8.5 mL, ~22 mmol, 1.1 eq) to the solution. Causality Note: Sodium ethoxide is a strong, non-nucleophilic base (in this context) that deprotonates the urea nitrogen, initiating the intramolecular attack on the ester carbonyl. An excess ensures complete deprotonation.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the formation of the hydantoin product by TLC. The product spot will be more polar than the urea intermediate.

-

Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

-

Neutralization: Carefully acidify the cooled reaction mixture to pH ~6-7 by adding 1 M aqueous HCl. This step neutralizes the excess sodium ethoxide and protonates the hydantoin product, making it less water-soluble.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Add 100 mL of deionized water and 100 mL of ethyl acetate to the residue in a separatory funnel. Shake vigorously and allow the layers to separate. The organic layer contains the desired product.

-

Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness to yield the crude 1,5-diphenylhydantoin.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. The pure product should be a white to off-white solid.

Product Characterization

The identity and purity of the synthesized 1-arylhydantoin should be confirmed using standard analytical techniques.[6]

-

¹H NMR (500 MHz, DMSO-d₆): Expect characteristic signals for the aromatic protons of both phenyl rings, the methine proton at C-5, and the N-H proton.

-

¹³C NMR (125 MHz, DMSO-d₆): Look for two distinct carbonyl signals (C-2 and C-4), signals for the aromatic carbons, and the aliphatic C-5 carbon.

-

FT-IR (KBr, cm⁻¹): Characteristic peaks should include N-H stretching (~3200 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and two strong C=O stretching bands for the hydantoin ring (~1770 and ~1710 cm⁻¹).

-

Mass Spectrometry (ESI+): The molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺ should be observed.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield of Urea Intermediate (Step 1) | 1. Wet solvent or reagents. 2. Phenyl isocyanate has degraded. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use a fresh bottle of phenyl isocyanate or purify by distillation. |

| Incomplete Cyclization (Step 2) | 1. Insufficient base or base activity. 2. Insufficient reflux time or temperature. | 1. Use fresh sodium ethoxide or a stronger base like sodium hydride (NaH) in an aprotic solvent like THF. 2. Increase reflux time and monitor carefully by TLC. |

| Formation of Side Products | 1. Reaction temperature too high during isocyanate addition. 2. Hydrolysis of ester or isocyanate. | 1. Strictly maintain 0 °C during the addition of phenyl isocyanate. 2. Scrupulously exclude water from the reaction. |

| Difficulty in Purification | 1. Presence of unreacted urea intermediate. 2. Oily product that won't crystallize. | 1. Drive the cyclization reaction to completion or use column chromatography for separation. 2. Purify via column chromatography. If the product is known to be solid, try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |

References

-

Wikipedia. Bucherer–Bergs reaction. [Link]

-

D'Souza, L. J. M., & D'Souza, P. M. (2011). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. In Multicomponent Reactions. IntechOpen. [Link]

-

D'Souza, L. J. M., & D'Souza, P. M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. ScienceOpen. [Link]

-

Various Authors. Bucherer-Bergs Reaction. Cambridge University Press. [Link]

-

Ben-Yedder, R., et al. (2014). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. SynOpen. [Link]

-

Worman, J. J., et al. (1985). Mechanism of formation of hydantoins. OSTI.GOV. [Link]

-

Organic Chemistry Portal. Hydantoin synthesis. [Link]

-

Chin, E. Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. [Link]

- Esteve, J. (1988). Preparation of hydantoic acids and hydantoins.

-

Leonard, M. (2015). A novel hydantoin synthesis and exploration of related reactions. RMIT University. [Link]

-

Chin, E. Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

-

Various Authors. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

-

Zhao, Y., et al. (2014). An Efficient Method for Synthesis of Thiohydantoins with α-Amino Esters Under Microwave Irradiation. Asian Journal of Chemistry. [Link]

-

Matić, S., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules. [Link]

-

Various Authors. (2022). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

-

Mahmoodi, N. O., & Khodaee, Z. (2007). Evaluating the one-pot synthesis of hydantoins. Arkivoc. [Link]

-

Šmit, B., et al. (2010). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Journal of the Serbian Chemical Society. [Link]

-

Ramos-Guzmán, C. A., et al. (2023). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization.... ACS Omega. [Link]

-

Galeotti, N., et al. (2018). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Molecules. [Link]

-

Various Authors. (2013). Synthesis and structure-activity investigation of iodinated arylhydantoins and arylthiohydantoins for development as androgen receptor radioligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Van Dort, M. E., et al. (2004). Synthesis and structure-activity investigation of iodinated arylhydantoins and arylthiohydantoins for development as androgen receptor radioligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

O'Donnell, M. J. (2009). Facile one-pot synthesis of 5-substituted hydantoins. Organic & Biomolecular Chemistry. [Link]

-

Li, G., et al. (2017). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Molecules. [Link]

-

Luo, Z., et al. (2006). Fluorous Parallel Synthesis of A Hydantoin/Thiohydantoin Library. QSAR & Combinatorial Science. [Link]

-

D'Souza, L. J. M., & D'Souza, P. M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

-

Ferreira, F., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]

-

Broman, J. A., et al. (2018). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. Chemistry – A European Journal. [Link]

-

ResearchGate. Optimization of the reaction conditions. [Link]

-

Van Dort, M. E., et al. (2004). Synthesis and structure-activity investigation of iodinated arylhydantoins and arylthiohydantoins for development as androgen receptor radioligands. PubMed. [Link]

-

Luo, W., et al. (2000). Characterization of spiroiminodihydantoin as a product of one-electron oxidation of 8-Oxo-7,8-dihydroguanosine. Organic Letters. [Link]

-

Nikitina, L. E., et al. (2024). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structure-activity investigation of iodinated arylhydantoins and arylthiohydantoins for development as androgen receptor radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Hydantoin Crystallization & Purification

Topic: Troubleshooting Liquid-Liquid Phase Separation ("Oiling Out")

Ticket ID: HYD-CRYST-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Oiling Out" Phenomenon

Issue: You are attempting to recrystallize a hydantoin derivative (e.g., phenytoin, nitrofurantoin, or a novel scaffold), but instead of forming white crystalline solids, the solution becomes turbid, forming a second liquid phase (droplets) that eventually settles as a sticky gum or oil.

The Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4][5][6] It occurs when the thermodynamic barrier to form an amorphous liquid (oil) is lower than the barrier to form a crystalline solid. In hydantoin chemistry, this is often driven by:

-

High Supersaturation: Pushing the concentration too high, too fast, crossing the "Spinodal" boundary before nucleation occurs.

-

Impurities: Synthesis byproducts acting as "solvents" for your product, depressing the melting point below your operating temperature.

-

Hydrogen Bonding Mismatch: Hydantoins rely on strong intermolecular imide-imide hydrogen bonds (

) to crystallize. Solvents that compete too aggressively for these bonds can stabilize the amorphous "oil" phase.

Diagnostic Phase: Is it Oiling Out?

Before applying a fix, confirm the diagnosis. Use this comparative matrix:

| Observation | Oiling Out (LLPS) | Precipitation (Amorphous) | Crystallization (Desired) |

| Visual Appearance | Milky emulsion; droplets visible under microscope; "oil slicks" on glass. | Fluffy, cloud-like solid; no distinct geometric shape. | Sparkling, geometric shapes; birefringence (glows) under polarized light. |

| Behavior on Settling | Coalesces into a dense, sticky layer at the bottom. | Settles as a loose powder; easy to resuspend. | Settles as distinct particles; easy to filter. |

| Reversibility | Heating often redissolves the oil before the boiling point. | Heating redissolves, but often requires more solvent. | Distinct dissolution point (clear solubility curve). |

The Thermodynamics of Oiling Out

To solve this, you must visualize where your process sits on the Phase Diagram. You are likely operating in the Miscibility Gap .

Visualization: The Oiling Out Danger Zone

The diagram below illustrates the "Oiling Out Boundary" (Binodal Curve). If your cooling path (Red Arrow) crosses the Oiling Out line before it hits the Nucleation line, you get oil.

Figure 1: Phase diagram showing the relationship between the Solubility Curve, Metastable Zone, and the Oiling Out (Binodal) region.

Troubleshooting & Remediation Protocols

Strategy A: The "Seeding" Bypass (Gold Standard)

Logic: Oiling out is a kinetic problem.[6] The system "wants" to crystallize but finds it easier to oil out because it lacks a template. Seeding provides that template, allowing the system to skip the nucleation energy barrier.

Protocol:

-

Determine Saturation Temperature (

): Heat your mixture until clear. Cool slowly to find the temperature where it just starts to cloud ( -

Re-heat: Heat to

above -

Cool to Seeding Temp: Cool the solution to exactly

above the previously observed-

Why? You want to be supersaturated enough to grow, but warm enough to prevent spontaneous oiling out.

-

-

Add Seeds: Add 0.5 - 1.0 wt% of pure, finely ground crystals of the target hydantoin.

-

Hold (Age): Stir isothermally (at constant temp) for 30–60 minutes.

-

Visual Check: The solution should turn opaque/white as crystals grow, not oily.

-

-

Slow Cool: Once a crystal bed is established, cool slowly (

) to the final isolation temperature.

Strategy B: Solvent Engineering (Antisolvent Control)

Logic: In antisolvent crystallization (e.g., DMSO/Water or Ethanol/Water), adding water too fast creates local spots of extreme supersaturation, forcing the system into the "Oiling Out Zone."

Protocol:

-

Select Solvent System:

-

Reverse Addition (If possible): Instead of pouring water into the hydantoin solution, drip the hydantoin solution into a large volume of stirring antisolvent. This keeps the solute concentration low relative to the solvent capacity.

-

Co-Solvent Buffer: If using Water as an antisolvent, add 5-10% Ethanol to the water. This "softens" the polarity shock.

-

Temperature Management: Perform the antisolvent addition at elevated temperature (e.g., 50°C), then cool. Oiling out is less likely at higher temperatures where the miscibility gap is narrower.

Strategy C: Impurity Management (The "Sacrificial" Recryst)

Logic: If your crude purity is <85%, impurities act as a solvent, lowering the melting point of your hydantoin to below room temperature.

Protocol:

-

Charcoal Treatment: Dissolve crude in hot ethanol. Add activated carbon (5 wt%). Filter hot through Celite. This removes tarry impurities that stabilize oils.

-

Sacrificial Crystallization: Perform a "fast and dirty" precipitation (even if it oils slightly) to get a solid, then recrystallize that solid. The second pass will likely crystallize properly because the impurity load is lower.

Decision Tree: Workflow for Resolution

Figure 2: Step-by-step decision matrix for resolving oiling out issues.

Frequently Asked Questions (FAQ)

Q1: Can I just let the oil sit? Will it eventually crystallize? A: Sometimes, yes. This is called "Oiling Out Crystallization."[2][6] The oil droplets are metastable. Over hours or days, nucleation may occur inside the droplet.[11] However, this often yields impure, spherical agglomerates with entrapped solvent. It is better to reheat and seed to get a pure polymorph.

Q2: Why does adding water to my ethanolic hydantoin solution always cause oiling? A: You are likely crossing the "Spinodal" limit. The solubility of hydantoins drops exponentially with water addition. If you add water until it's cloudy at room temperature, you have already overshot. Fix: Add water only until the solution is almost saturated, then lower the temperature to drive crystallization.

Q3: My hydantoin has no known seeds (novel compound). How do I start? A: You need to generate the first seeds.

-

Take a small aliquot of the oil/solvent mixture.[12]

-

Cool it to -20°C or use an ultrasonic bath.

-

Scratch the glass vigorously.

-

Once you get any solid, use that as the seed for the main batch (Strategy A).

References

-

Veesler, S., et al. (2006). Liquid-Liquid Phase Separation as a Challenge in Crystallization. Organic Process Research & Development.

-

Mullin, J. W. (2001).[13] Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text on MSZW and Oiling Out thermodynamics).

-

Bonnett, P., et al. (2003). Solution Crystallisation of Organic Compounds: The Oiling Out Problem. Chemical Engineering Science.

-

BenchChem Technical Support. (2025). Dealing with Phase Separation in Crystallization Trials.

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Monitoring.

Sources

- 1. mt.com [mt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

- 13. lutpub.lut.fi [lutpub.lut.fi]

Technical Support Center: Hydantoin Synthesis & Optimization

Welcome to the technical guide for optimizing hydantoin ring closure. This resource addresses the kinetic and thermodynamic challenges of synthesizing imidazolidine-2,4-diones. Whether you are utilizing the Bucherer-Bergs multicomponent reaction or the acid-catalyzed cyclization of ureido acids , pH control is the single most critical variable determining yield and purity.

Core Concept: The pH-Dependent Equilibrium

Hydantoin synthesis is a tug-of-war between cyclization (ring closure) and hydrolysis (ring opening).

-

Acidic Conditions (pH < 3): Favor cyclization . The carbonyl oxygen is protonated, increasing electrophilicity and facilitating nucleophilic attack by the urea nitrogen.

-

Basic Conditions (pH > 11): Favor hydrolysis . Hydroxide ions attack the carbonyl, opening the ring to form hydantoic acid (ureido acid).

-

Buffered Conditions (pH 8–9): Essential for the Bucherer-Bergs mechanism to stabilize the aminonitrile intermediate without degrading the cyanide source.

The following diagram illustrates the mechanistic pathways and their pH dependencies:

Figure 1: Mechanistic flow of hydantoin synthesis showing the divergent requirements for Bucherer-Bergs (buffered base) and Ureido Acid cyclization (strong acid).

Module 1: The Bucherer-Bergs Protocol

Target Audience: Researchers synthesizing hydantoins from ketones/aldehydes.[1][2][3][4]

The Bucherer-Bergs reaction utilizes a carbonate buffer system.[5] The ammonium carbonate

Critical Control Point: The Carbonate Buffer

If the pH drifts too high (>10), cyanide polymerizes and the product hydrolyzes. If it drops too low (<7), the cyanide protonates to HCN (gas), halting the reaction and creating a safety hazard.

Troubleshooting Guide:

| Issue | Symptom | Root Cause | Corrective Action |

| Stalled Reaction | Low conversion of ketone; HCN smell. | pH too low (< 7.5). Carbonate has decomposed/evaporated. | Add fresh |

| Low Yield | Dark reaction mixture; sticky tar. | pH too high (> 10). Cyanide polymerization or ring hydrolysis. | Ensure |

| Product Loss | No precipitate upon acidification. | Incomplete Acidification. Product is still an anion. | Hydantoins have a pKa ~9.[6]1. You must acidify to pH 2–3 to fully protonate and precipitate the neutral species. |

Q: Why is my hydantoin not precipitating during workup? A: Hydantoins act as weak acids (N3-H deprotonates, pKa ~9.1). In the reaction mixture (pH 8-9), a significant fraction exists as the soluble salt. You must drive the pH significantly below the pKa (target pH 2) to suppress ionization and force precipitation [1].

Module 2: Acid-Catalyzed Cyclization (Ureido Acids)

Target Audience: Researchers cyclizing hydantoic acids or ureido esters.

This pathway is kinetically driven. While thermodynamically the hydantoin is favored in acid, the rate of cyclization depends heavily on proton concentration.

Standard Operating Procedure (SOP): Acid Cyclization

-

Dissolution: Dissolve the ureido acid in 6M HCl (or 20-50% H2SO4).

-

Reflux: Heat to reflux (100°C). Kinetic data suggests rate constants for cyclization increase 2-3x for every 10°C rise.

-

Monitoring: Track disappearance of the carboxylic acid peak via HPLC.

-

Isolation: Cool to 4°C. The hydantoin is less soluble than the open-chain acid in cold water.

Troubleshooting Guide:

| Issue | Symptom | Root Cause | Corrective Action |

| Incomplete Cyclization | Mixture of open chain and ring product. | Insufficient Acidity. | Ensure [H+] is > 2M. Weak acids (acetic) are often insufficient for rapid cyclization. |

| Hydrolysis | Reappearance of starting material during workup. | Basic Workup. | Never neutralize with strong base. If neutralization is required, stop at pH 5-6. Going to pH > 10 re-opens the ring [2]. |

| Ester Hydrolysis | Loss of ester group (if starting with ureido ester). | Competitive Hydrolysis. | Ureido esters cyclize faster than they hydrolyze in anhydrous acid (e.g., HCl/Ethanol). Avoid aqueous acid if the ester is labile. |

Module 3: Isolation & Stability Strategy

The stability of the hydantoin ring is strictly pH-dependent. The ring is stable in acid but labile in base.

The "Danger Zone" (pH > 11):

At high pH, the N3-H deprotonates. While the anion is somewhat stabilized by resonance, the presence of excess

Isolation Workflow:

Figure 2: Decision tree for product isolation. Note that acidification is mandatory for Bucherer-Bergs workups to recover the neutral hydantoin.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH to dissolve my hydantoin for analysis?

A: Yes, but proceed with caution. Hydantoins dissolve in dilute NaOH (forming the sodium salt), but prolonged exposure or heating in base will hydrolyze the ring to the ureido acid. For NMR samples, use

Q2: My hydantoin is chiral. Will the pH conditions cause racemization? A: Yes. 5-substituted hydantoins have an acidic proton at the C5 position. In basic conditions (Bucherer-Bergs), the C5 proton can be removed, leading to an achiral enolate intermediate. Consequently, Bucherer-Bergs products are almost exclusively racemic . If enantiopurity is required, synthesize the ureido acid from a chiral amino acid and cyclize using anhydrous acid (e.g., HCl in Ethanol) to minimize racemization [4].

Q3: What is the pKa of a typical hydantoin? A: The pKa is typically 9.1 ± 0.3 . This means at pH 9.1, 50% of your product is ionized (soluble). To achieve >99% recovery, the pH must be adjusted to at least 2 units below the pKa (pH ~7), though pH 2 is standard to ensure rapid precipitation [5].

References

-

Kinetics and mechanism of hydantoic ring opening. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Hydrolysis of hydantoin to hydantoin acid. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Carbonyl Stretch Analysis of Imidazolidine-2,4-dione Rings

Introduction: Deciphering the Vibrational Signature of a Privileged Scaffold

The imidazolidine-2,4-dione ring, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry. Its derivatives, such as Phenytoin and Nilutamide, are integral to treating a range of conditions from epilepsy to cancer. The structural integrity and intermolecular interactions of this five-membered heterocyclic ring system are critical to its biological activity. Fourier Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive, and highly sensitive method for probing the molecular structure of these compounds.

This guide provides an in-depth analysis of the most prominent feature in the infrared spectrum of hydantoins: the carbonyl (C=O) stretching region. Unlike simple ketones, the hydantoin ring contains two distinct carbonyl groups at the C2 and C4 positions. This unique arrangement gives rise to a complex and information-rich spectral signature that, when correctly interpreted, can reveal crucial details about substitution patterns, hydrogen bonding, and conformational states.[1][2] We will move beyond a simple peak-listing approach to explain the underlying physical principles and their practical application in the laboratory.

The Theoretical Framework: Coupled Oscillators in a Five-Membered Ring

The two carbonyl groups within the imidazolidine-2,4-dione ring do not vibrate independently. Instead, they behave as coupled oscillators. This coupling results in two distinct vibrational modes for the C=O stretching: a symmetric stretch and an asymmetric stretch.[3][4]

-

Symmetric Stretch (νs C=O): Both carbonyl groups stretch and contract in-phase. This mode typically appears at a lower frequency (wavenumber).

-

Asymmetric Stretch (νas C=O): The two carbonyl groups stretch out-of-phase; as one bond contracts, the other elongates. This mode requires more energy and therefore appears at a higher frequency.[5]

The presence of two distinct carbonyl bands in the 1700-1800 cm⁻¹ region is a hallmark of the hydantoin ring system.[6][7]

Caption: Symmetric and asymmetric stretching modes of hydantoin carbonyls.

Factors Influencing Carbonyl Stretching Frequencies: A Comparative Analysis

The precise positions of the symmetric and asymmetric carbonyl bands are highly sensitive to the local chemical environment. Understanding these influences is key to extracting detailed structural information from an FTIR spectrum.

Ring Strain

The five-membered ring structure of imidazolidine-2,4-dione inherently possesses angle strain. Compared to an open-chain amide or ketone, this strain forces more s-character into the exocyclic C=O bonds.[8] An increase in s-character strengthens the double bond, increasing its force constant and shifting the stretching vibration to a higher frequency. This is why cyclic ketones and lactams generally absorb at higher wavenumbers than their acyclic counterparts.[8][9]

Electronic Effects of Substituents

Substitution at the nitrogen atoms (N1, N3) or the C5 position can significantly perturb the electronic density of the carbonyl groups.

-

Electron-Donating Groups (EDGs): Alkyl groups attached to the nitrogen atoms, for example, donate electron density through induction. This increases the contribution of the resonance form where there is a single bond between carbon and oxygen (C-O⁻), weakening the C=O double bond.[10] This weakening of the bond lowers the force constant and results in a shift to a lower wavenumber (redshift).

-

Electron-Withdrawing Groups (EWGs): Conversely, attaching an EWG (like a phenyl group) to a nitrogen can withdraw electron density, increasing the double bond character of the carbonyls and shifting the absorption to a higher wavenumber (blueshift).[10]

Hydrogen Bonding: A Dominant Influence

For hydantoins with at least one N-H proton, hydrogen bonding is arguably the most significant factor affecting the C=O stretching frequency. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonds form between the N-H group of one molecule and a carbonyl oxygen of another (N-H···O=C).

This interaction pulls electron density away from the carbonyl oxygen, weakening the C=O double bond and significantly lowering its stretching frequency, often by 20-40 cm⁻¹.[11][12] The broadness of the N-H stretching band (typically 3100-3400 cm⁻¹) is also a direct indicator of strong hydrogen bonding. When spectra are acquired in a dilute solution of a non-polar solvent (like CCl₄), these intermolecular interactions are disrupted, and the "free" C=O stretching bands appear at higher wavenumbers.[13]

Caption: Intermolecular hydrogen bonding in hydantoins.

Comparative Data Summary

The following table summarizes typical carbonyl stretching frequencies for hydantoin and its derivatives. Note that these are generalized values and can vary based on the physical state (solid vs. solution), solvent, and specific substitution pattern.[6]

| Compound/Class | C=O Asymmetric Stretch (νas) | C=O Symmetric Stretch (νs) | Key Influencing Factors |

| Hydantoin (Unsubstituted) | ~1775 cm⁻¹ (C2=O) | ~1710 cm⁻¹ (C4=O) | Strong intermolecular H-bonding in solid state. |

| N-Substituted Hydantoins | 1765-1780 cm⁻¹ | 1700-1720 cm⁻¹ | Electronic effect of N-substituent. Reduced H-bonding potential. |

| 5,5-Disubstituted Hydantoins | 1770-1785 cm⁻¹ | 1705-1725 cm⁻¹ | Primarily steric and electronic effects from C5 substituents. |

| Thiohydantoins (C2=S) | N/A (C2=S at 1100-1300 cm⁻¹) | 1725-1745 cm⁻¹ (C4=O) | Absence of the C2=O band is a key identifier.[6] |

Frequencies are approximate and for solid-state (ATR or KBr) measurements.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a reliable method for acquiring high-quality FTIR spectra of imidazolidine-2,4-dione derivatives. The inclusion of both solid-state and solution-phase analysis provides a self-validating system, as the observed spectral shifts between the two phases confirm the influence of hydrogen bonding.

Caption: General workflow for FTIR analysis of hydantoin derivatives.

Part 1: Solid-State Analysis via Attenuated Total Reflectance (ATR)

Causality: ATR is the preferred method for rapid, reproducible analysis of solid samples. It minimizes sample preparation and provides a spectrum largely representative of the bulk material, where intermolecular hydrogen bonding is maximal.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a suitable solvent (e.g., isopropanol) to wipe the crystal, followed by a dry, lint-free tissue.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This is crucial to subtract the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself.

-

Typical Parameters: Spectral Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16-32.[6]

-

-

Sample Application: Place a small amount of the solid hydantoin sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the ATR pressure clamp to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum using the same parameters as the background scan.

-

Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Part 2: Solution-Phase Analysis via Transmission

Causality: Analyzing the sample in a dilute, non-polar solvent disrupts intermolecular hydrogen bonds. Comparing this spectrum to the solid-state spectrum allows for the unambiguous assignment of bands influenced by H-bonding. A shift of the C=O bands to higher wavenumbers in solution is a positive validation.

-

Solvent Selection: Choose a dry, IR-transparent, non-polar solvent. Dichloromethane (DCM) or chloroform (CHCl₃) are suitable choices, though care must be taken due to their own absorptions. Carbon tetrachloride (CCl₄), while an excellent solvent, is toxic and its use is restricted.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-5 mg/mL). The concentration should be low enough to minimize intermolecular interactions.

-

Cell Preparation: Use a liquid transmission cell with appropriate windows (e.g., NaCl or KBr). Ensure the cell is clean and dry.

-

Background Scan: Fill the cell with the pure solvent and acquire a background spectrum. This will allow for the subtraction of all solvent-related absorption bands.

-

Sample Scan: Empty and dry the cell, then fill it with the sample solution. Acquire the sample spectrum.

-

Data Processing: Perform a spectral subtraction of the solvent background from the sample spectrum to obtain the spectrum of the solute.

Interpreting the Results: A Comparative Case Study

Consider the hypothetical spectra of a 5,5-diphenylhydantoin (Phenytoin) sample analyzed in both solid (ATR) and dilute DCM solution.

-

Solid-State (ATR) Spectrum: We would expect two strong C=O bands, for instance, around 1770 cm⁻¹ and 1715 cm⁻¹, along with a very broad N-H stretch centered near 3200 cm⁻¹. The lower frequency and broadness of the N-H band are indicative of strong intermolecular hydrogen bonding.

-

Solution (DCM) Spectrum: In the dilute solution spectrum, the N-H stretch would become sharper and shift to a higher frequency (~3400 cm⁻¹), indicating "free" N-H groups. Concurrently, the carbonyl bands would shift to higher wavenumbers, perhaps to 1780 cm⁻¹ and 1735 cm⁻¹, confirming that their positions in the solid state were lowered due to hydrogen bonding.

This comparative approach provides irrefutable evidence of the intermolecular interactions governing the solid-state structure of the molecule.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of imidazolidine-2,4-dione derivatives. A thorough analysis of the carbonyl stretching region, which is characterized by symmetric and asymmetric vibrations, provides far more than a simple functional group identification. By systematically evaluating the influence of ring strain, electronic effects, and particularly hydrogen bonding through a comparative solid- and solution-state analysis, researchers can gain profound insights into the molecular structure and intermolecular forces at play. This guide provides the foundational principles and a validated experimental workflow to empower scientists to confidently interpret these complex vibrational signatures in their drug discovery and development efforts.

References

-

Di Masi, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

-

Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-216. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

ResearchGate. (n.d.). The FTIR spectra of the hydantoin based sensitizers HY-3 and HY-4...[Link]

-

Khan Academy. (2014). Symmetric and asymmetric stretching. [Link]

-

Fiveable. (n.d.). Asymmetric Stretching Definition. [Link]

-

ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin. [Link]

-

Khan Academy. (n.d.). Symmetric and asymmetric stretching (video). [Link]

-

University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

National Center for Biotechnology Information. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]

-

YouTube. (2022). IR spectroscopy - Factors affecting the carbonyl frequency. [Link]

-

ResearchGate. (n.d.). FTIR spectra showing the effect of hydrogen bonding for various...[Link]

-

Royal Society of Chemistry. (1966). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). [Link]

- Unknown Source. (n.d.). IR Spectroscopy Lecture Notes. (Link not available)

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

-

MDPI. (2021). Evidence of the CH···O HydrogenBonding in Imidazolium-Based Ionic Liquids from Far-Infrared Spectroscopy Measurements and DFT Calculations. [Link]

-

Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties. [Link]

-

PubMed. (1993). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. [Link]

-

YouTube. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (2020). Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs. [Link]

-

Royal Society of Chemistry. (2014). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Infrared studies of hydantoin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. youtube.com [youtube.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3-Methylphenyl)imidazolidine-2,4-dione

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(3-Methylphenyl)imidazolidine-2,4-dione, ensuring the protection of both laboratory personnel and the environment. Our commitment to scientific integrity and safety provides you with a trustworthy resource that goes beyond the product, empowering you with the knowledge to maintain a safe and compliant laboratory.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is paramount to understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

-

Harmful if swallowed: This indicates acute oral toxicity.[1]

-

May cause damage to organs (Liver) through prolonged or repeated exposure if swallowed: This points to specific target organ toxicity with repeated exposure.[1]

-

Harmful to aquatic life with long lasting effects: This highlights its environmental hazard, necessitating containment and prevention of release into waterways.[1]

These classifications from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) underscore the need for meticulous handling and disposal to mitigate potential harm to human health and the ecosystem.

The Disposal Decision Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence of operations for the proper disposal of this compound, from initial waste generation to final removal.

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation and Containerization

The foundational principle of chemical waste management is segregation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

-

Solid Waste:

-

Place contaminated personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., weighing boats, pipette tips), and any solid residue of the compound into a designated, leak-proof, and sealable solid waste container.

-

This container should be compatible with the chemical and clearly marked for this specific waste stream.

-

-

Liquid Waste:

-

If the compound is in a solution, collect it in a dedicated, shatter-resistant, and securely sealed liquid waste container.

-

Avoid overfilling containers; a good practice is to fill to no more than 80% of the container's capacity to allow for vapor expansion.

-

-

Empty Original Containers:

-

Handle uncleaned containers as you would the product itself.[1] These should be securely closed and disposed of along with other solid waste containing the chemical.

-

Step 2: Proper Labeling

Accurate and clear labeling is a critical safety and regulatory requirement. Your waste container label should include:

-

The full chemical name: "this compound"

-

The words "Hazardous Waste"

-

A clear indication of the hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")

-

The date the waste was first added to the container

-

The responsible researcher's name and contact information

Step 3: Temporary On-Site Storage

Store the labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.

-

Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

-

The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal

The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.

-